Cas no 66548-76-3 (BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-)

Technical Introduction: BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- is a heterocyclic compound featuring a fused triazolopyridazine core linked to an aniline moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The methyl-substituted triazole ring enhances stability and modulates reactivity, while the aniline group offers functionalization potential for further derivatization. Its well-defined molecular architecture is advantageous for applications in drug discovery, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The compound's synthetic versatility and potential for selective interactions with biological targets underscore its utility in medicinal chemistry and material science.
BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- structure
66548-76-3 structure
Product name:BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-
CAS No:66548-76-3
MF:C12H11N5
MW:225.249
CID:3359260
PubChem ID:12726868

BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-
    • JJICVFGADMKYOH-UHFFFAOYSA-N
    • 3-methyl-6-(3-aminophenyl)-1,2,4-triazolo[4,3-b]pyridazine
    • 3-methyl-6-[3-(amino)-phenyl]-1,2,4-triazolo [4,3-b]pyridazine
    • AKOS022655517
    • 3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
    • 3-methyl-6-(3-aminophenyl)-1,2,4-triazolo[4,3-b]-pyridazine
    • 3-methyl-6-[3(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
    • 66548-76-3
    • CHEMBL155179
    • methyl-6-(3-aminophenyl)-1,2,4-triazolo[4,3-b]pyridazine
    • SCHEMBL10389396
    • 3-methyl-6-[3-(amino)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine
    • 6-(3-Aminophenyl)-3-methyl-1,2,4-triazolo[4,3-b]pyridazine
    • 3-methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
    • 6-(m-aminophenyl)-3-methyl-1,2,4-triazolo[4,3-b]pyridazine
    • 3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
    • Benzenamine, 3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-
    • Inchi: InChI=1S/C12H11N5/c1-8-14-15-12-6-5-11(16-17(8)12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3
    • InChI Key: JJICVFGADMKYOH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 225.10144537Da
  • Monoisotopic Mass: 225.10144537Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 69.1Ų

BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA58827-10mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
10mg
$291.00 2024-04-19
A2B Chem LLC
BA58827-500mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
500mg
$677.00 2024-04-19
A2B Chem LLC
BA58827-2.5g
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
2.5g
$2306.00 2024-04-19
A2B Chem LLC
BA58827-1g
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
1g
$1110.00 2024-04-19
A2B Chem LLC
BA58827-5g
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
5g
$3425.00 2024-04-19
A2B Chem LLC
BA58827-250mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
250mg
$429.00 2024-04-19
A2B Chem LLC
BA58827-25mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
25mg
$360.00 2024-04-19
A2B Chem LLC
BA58827-5mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
5mg
$272.00 2024-04-19
A2B Chem LLC
BA58827-1mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
1mg
$245.00 2024-04-19
A2B Chem LLC
BA58827-50mg
3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline
66548-76-3 95%+
50mg
$408.00 2023-12-30

Additional information on BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-

Exploring the Properties and Applications of BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- (CAS No. 66548-76-3)

In the realm of specialized chemical compounds, BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- (CAS No. 66548-76-3) stands out due to its unique molecular structure and potential applications. This compound, often referred to in scientific literature for its heterocyclic framework, combines a benzenamine core with a triazolopyridazine moiety, making it a subject of interest in pharmaceutical and material science research. Researchers are particularly drawn to its potential as a building block for novel bioactive molecules, given its ability to interact with biological targets.

The compound’s CAS number, 66548-76-3, is a critical identifier for researchers seeking precise chemical data. Its systematic name, BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-, highlights the presence of a methyl-substituted triazolopyridazine group attached to an aniline derivative. This structural feature is often explored in drug discovery, where such hybrids are known to exhibit enhanced binding affinity and selectivity. Recent trends in AI-driven drug design have further amplified interest in similar compounds, as computational models predict their utility in targeting enzymes or receptors involved in disease pathways.

One of the most searched questions in this domain is: "What are the applications of triazolopyridazine derivatives in medicine?" This reflects the growing curiosity about the therapeutic potential of such compounds. BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- has been studied for its role in modulating cellular processes, with preliminary research suggesting applications in inflammation and oncology. Its mechanism of action often involves interference with signal transduction pathways, a hot topic in precision medicine.

From a synthetic chemistry perspective, the compound’s stability and reactivity are key discussion points. The triazolopyridazine ring is known for its electron-rich nature, which facilitates interactions in catalytic systems or as a ligand in coordination chemistry. This has led to explorations in green chemistry, where researchers aim to develop sustainable synthesis methods for such heterocycles. Environmental concerns and the push for eco-friendly pharmaceuticals have made this a trending topic in academic and industrial circles.

Another frequently searched term is "CAS 66548-76-3 supplier", indicating demand from laboratories and manufacturers. While commercial availability varies, the compound’s niche applications ensure steady interest. Quality control and purity standards are critical, especially when used in high-value research like cancer drug development or biomaterial engineering. Analytical techniques such as HPLC and NMR are typically employed to verify its structural integrity.

In material science, the compound’s aromatic and heterocyclic components offer opportunities for designing organic semiconductors or photovoltaic materials. The rise of flexible electronics has spurred investigations into similar molecules for their electron-transport properties. This aligns with broader trends in renewable energy and carbon-neutral technologies, where every innovative chemical entity counts.

To summarize, BENZENAMINE, 3-(3-METHYL-1,2,4-TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)- (CAS No. 66548-76-3) exemplifies the intersection of chemistry and cutting-edge applications. Whether in drug discovery, sustainable synthesis, or advanced materials, its versatility continues to captivate researchers. As science advances, so too will the exploration of this compound’s full potential���answering the many questions users are actively searching for today.

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